2-Fluoro-pyridine-3-sulfonyl chloride
CAS No.: 1089330-70-0; 2369-19-9
Cat. No.: VC6079837
Molecular Formula: C5H3ClFNO2S
Molecular Weight: 195.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1089330-70-0; 2369-19-9 |
|---|---|
| Molecular Formula | C5H3ClFNO2S |
| Molecular Weight | 195.59 |
| IUPAC Name | 2-fluoropyridine-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C5H3ClFNO2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H |
| Standard InChI Key | MSOAVTSXBMHOEM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)F)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The IUPAC name for this compound is 2-fluoro-6-oxo-1H-pyridine-3-sulfonyl chloride, reflecting the ketone group at the 6-position and sulfonyl chloride at the 3-position . Its molecular formula, C₅H₃ClFNO₃S, was confirmed via high-resolution mass spectrometry . The presence of electronegative substituents (fluorine and sulfonyl chloride) significantly influences its reactivity and intermolecular interactions.
Spectroscopic and Computational Data
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Boiling Point: Estimated at 324.5±27.0 °C based on analogous chloropyridine sulfonyl chlorides .
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X-ray Crystallography: While crystallographic data for this specific compound is limited, related structures exhibit planar pyridine rings with bond angles consistent with aromatic systems .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 211.60 g/mol | |
| Density | 1.6±0.1 g/cm³ | |
| Boiling Point | 324.5±27.0 °C (estimated) | |
| Flash Point | 150.1±23.7 °C |
Synthetic Pathways and Optimization
Table 2: Synthetic Conditions for Pyridine Sulfonyl Chlorides
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| PCl₅ Equivalents | 0.5–0.7 mol/mol | Maximizes purity |
| Reaction Temperature | 119–122 °C | Prevents degradation |
| Distillation Pressure | 0.2–1.2 kPa | Enhances separation |
Applications in Pharmaceutical and Agrochemical Synthesis
Role in Drug Discovery
Sulfonyl chlorides are pivotal in forming sulfonamides, a common pharmacophore. For example:
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Antibacterial Agents: Coupling with amines yields sulfonamide antibiotics.
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Kinase Inhibitors: The fluorine atom enhances binding to ATP pockets in target enzymes.
Agrochemical Applications
2-Fluoro-pyridine-3-sulfonyl chloride is a precursor to picoxystrobin, a strobilurin fungicide. Its trifluoromethyl analog demonstrates improved photostability and bioavailability in crop protection.
Recent Advances and Future Directions
Green Synthesis Initiatives
Recent studies explore replacing PCl₅ with less toxic chlorinating agents (e.g., thionyl chloride) to improve sustainability .
Computational Modeling
Density functional theory (DFT) simulations predict regioselectivity in fluorination reactions, aiding in route optimization .
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